1-ethyl-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S2/c1-4-23-13(3)17(12(2)20-23)27(24,25)21-15-8-6-5-7-14(15)16-11-22-9-10-26-18(22)19-16/h5-8,11,21H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGWXMDTNCUKRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole intermediates, which are then coupled with the pyrazole and sulfonamide moieties under controlled conditions. Common reagents used in these reactions include various halogenated compounds, amines, and sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Sulfonamide Functional Group Reactivity
The sulfonamide (–SO₂–NH–) group exhibits characteristic reactivity:
Example : Treatment with ethyl bromoacetate under basic conditions yields an ethyl ester derivative via N-alkylation .
Pyrazole Ring Modifications
The 1-ethyl-3,5-dimethylpyrazole core undergoes electrophilic substitution preferentially at the 4-position due to steric and electronic effects:
Note : Methyl and ethyl substituents direct incoming electrophiles to the para position .
Imidazo[2,1-b]Thiazole Reactivity
The fused imidazothiazole system participates in:
-
Nucleophilic substitution at sulfur (e.g., with amines or thiols).
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Oxidation to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA .
Case Study : Reaction with hydrazine hydrate opens the thiazole ring, forming a thiol intermediate, which cyclizes to generate triazolo-thiadiazines .
Synthetic Pathways and Key Intermediates
The compound is synthesized via a multi-step sequence:
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Pyrazole sulfonylation : 1-Ethyl-3,5-dimethylpyrazole-4-sulfonyl chloride reacts with 2-(imidazothiazol-6-yl)aniline .
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Condensation : Imidazothiazole formation via cyclization of thioamide precursors with α-haloketones .
Critical Intermediate :
Stability and Degradation Studies
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Photodegradation : UV exposure (254 nm) induces cleavage of the sulfonamide bond, forming sulfonic acid and imidazothiazole fragments .
Biological Implications of Reactivity
Scientific Research Applications
1-ethyl-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-ethyl-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 1-ethyl-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is compared below with N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS: 1795490-56-0), a structurally analogous compound documented in .
Structural and Molecular Comparisons
| Parameter | Target Compound | Analog (CAS 1795490-56-0) |
|---|---|---|
| Core Heterocycle | Imidazo[2,1-b][1,3]thiazole (thiazole fused to imidazole) | Imidazo[1,2-b]pyrazole (pyrazole fused to imidazole) |
| Substituents | - Ethyl and 3,5-dimethyl on pyrazole - Phenyl-linked imidazo-thiazole |
- 1,3,5-Trimethyl on pyrazole - Ethyl-linked furan-substituted imidazo-pyrazole |
| Molecular Formula | Not fully derivable from available data | C₁₇H₂₀N₆O₃S |
| Molecular Weight | Undocumented | 388.4 g/mol |
| Key Functional Groups | Sulfonamide, aromatic thiazole, ethyl-dimethyl pyrazole | Sulfonamide, furan, trimethyl pyrazole |
Functional and Hypothetical Property Differences
Thiazole rings are more electron-deficient than furans, which may alter binding affinity in biological targets .
Substituent Effects :
- The ethyl and 3,5-dimethyl groups on the pyrazole in the target compound could increase steric bulk and lipophilicity relative to the 1,3,5-trimethyl substitution in the analog. This difference might influence membrane permeability and metabolic clearance.
Sulfonamide Positioning :
- Both compounds feature a sulfonamide group, a critical pharmacophore for enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase). However, the spatial orientation of the sulfonamide relative to the heterocyclic cores may differ due to divergent linker groups (phenyl vs. ethyl-furan), affecting target engagement .
Research Implications
- Synthetic Accessibility : The analog’s furan and trimethylpyrazole moieties may offer simpler synthetic routes compared to the target compound’s imidazo-thiazole and phenyl linkage, which could require multi-step fusion reactions.
- Conversely, the furan-containing analog might prioritize interactions with aromatic stacking partners.
Biological Activity
The compound 1-ethyl-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down into distinct functional groups:
- Ethyl group : Contributes to lipophilicity.
- Imidazo[2,1-b][1,3]thiazole moiety : Known for various biological activities including antimicrobial and anticancer properties.
- Pyrazole sulfonamide : This group is often associated with inhibition of carbonic anhydrase and has been linked to anti-inflammatory effects.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes such as carbonic anhydrases, which play a role in pH regulation and bicarbonate transport.
- Antiproliferative Effects : The imidazo[2,1-b][1,3]thiazole component may induce apoptosis in cancer cells through various pathways including the modulation of cell cycle regulators.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study evaluated the antiproliferative effects on pancreatic cancer cell lines (SUIT-2, Capan-1). The compound demonstrated significant cytotoxicity with IC50 values ranging from 0.5 to 4 µM. This suggests a potent effect against resistant cancer cells .
- Antimicrobial Properties : The compound was tested against various bacterial strains using disk diffusion methods. It exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
- Neuroprotective Effects : In vitro assays showed that the compound could inhibit acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-ethyl-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Construct the pyrazole core via cyclocondensation of hydrazine derivatives with β-diketones or via Knorr pyrazole synthesis (e.g., using ethyl acetoacetate and hydrazines) .
- Step 2 : Introduce the imidazo[2,1-b][1,3]thiazole moiety through heterocyclic coupling reactions, such as Suzuki-Miyaura cross-coupling or nucleophilic substitution .
- Step 3 : Sulfonylation at the pyrazole C4 position using sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) .
- Key Considerations : Use protecting groups (e.g., phthalimido) to prevent side reactions during sulfonylation .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for methyl, ethyl, and aromatic protons; verify sulfonamide NH coupling patterns .
- IR : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and imidazothiazole C=N vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular ion peaks and fragmentation patterns .
- Crystallography : Employ SHELX or SIR97 for structure refinement. High-resolution X-ray data (≤1.0 Å) resolves positional disorder in the ethyl or methyl groups .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer : Prioritize assays aligned with structural analogs (e.g., SRT1720, a sirtuin modulator):
- Enzyme Inhibition : SIRT1/2 activity assays using fluorogenic substrates (e.g., acetylated p53 peptide) .
- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structural ambiguities in crystallographic data (e.g., twinning, disorder) be resolved during refinement?
- Methodological Answer :
- Twinning : Use SHELXL’s TWIN/BASF commands to model twinned domains. Validate with R₁ vs. wR₂ convergence .
- Disorder : Apply PART/SUMP restraints for overlapping ethyl/methyl groups. Simulated annealing in SHELXE improves electron density maps .
- Validation : Cross-check with Hirshfeld surfaces to ensure hydrogen-bonding networks align with spectroscopic data .
Q. What strategies are used to determine the compound’s mechanism of action against specific enzymes (e.g., sirtuins)?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten assays with varying NAD⁺ concentrations to assess competitive/non-competitive inhibition .
- Molecular Docking : Use AutoDock Vina to model binding poses in SIRT1’s catalytic domain (PDB: 4ZZJ). Compare with SRT1720’s binding mode .
- Site-Directed Mutagenesis : Mutate key residues (e.g., SIRT1 His363) to validate docking predictions .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Modifications :
- Lipophilicity : Replace the ethyl group with trifluoromethyl to enhance blood-brain barrier penetration (clogP calculations via ChemDraw) .
- Solubility : Introduce polar groups (e.g., hydroxyl, carboxylate) at the phenyl ring while monitoring SAR trade-offs .
- In Silico Tools : Use SwissADME to predict bioavailability and PAINS filters to exclude pan-assay interference compounds .
Q. What experimental challenges arise in determining the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Oxidative Stress : Expose to H₂O₂ (1–5 mM) and quantify sulfonamide cleavage products using LC-MS .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism; identify metabolites with Q-TOF MS .
Q. What is the role of computational methods in understanding the compound’s interactions with biological targets?
- Methodological Answer :
- Docking : Perform ensemble docking against multiple conformations of SIRT1 to account for protein flexibility .
- Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) in GROMACS; calculate binding free energies (MM-PBSA) .
- Pharmacophore Modeling : Align with known sirtuin inhibitors to identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
